6-Bromo-2-chloro-4-methylpyridin-3-amine
Overview
Description
6-Bromo-2-chloro-4-methylpyridin-3-amine is a halogenated pyridine derivative with the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: One common synthetic route involves the Suzuki cross-coupling reaction, where this compound is reacted with boronic acids or boronic esters in the presence of a palladium catalyst and a base. This method is widely used due to its mild reaction conditions and high functional group tolerance.
Halogenation and Methylation: Another approach involves the halogenation of 2-chloro-4-methylpyridin-3-amine followed by further bromination to introduce the bromine atom at the 6-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: Substitution reactions, including nucleophilic substitution, can introduce different functional groups at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced amines and other reduced forms.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-chloro-4-methylpyridin-3-amine is widely used in scientific research due to its versatility as an intermediate:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is utilized in the design and synthesis of new medicinal compounds with potential therapeutic applications.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-bromo-2-chloro-4-methylpyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific context of its use.
Comparison with Similar Compounds
6-Bromo-2-chloro-4-iodopyridin-3-amine: Similar structure with iodine replacing bromine.
6-Bromo-2-chloro-4-methylpyridin-3-amine: Similar structure with different halogenation patterns.
6-Bromo-2,4-dimethylpyridin-3-amine: Similar structure with an additional methyl group.
Uniqueness: this compound is unique due to its specific combination of halogen atoms and the methyl group, which influences its reactivity and potential applications. Its versatility in organic synthesis and industrial applications sets it apart from other similar compounds.
This comprehensive overview highlights the significance of this compound in various fields, from scientific research to industrial applications. Its unique structure and reactivity make it a valuable compound in the realm of organic chemistry.
Biological Activity
6-Bromo-2-chloro-4-methylpyridin-3-amine is a pyridine derivative with significant biological activity, primarily attributed to its unique chemical structure, which includes a bromine atom at the 6-position, a chlorine atom at the 2-position, and an amino group at the 3-position. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial agent.
- Molecular Formula : C₆H₆BrClN₂
- Molecular Weight : Approximately 221.48 g/mol
The presence of halogen substituents and an amino group contributes to its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.0048 mg/mL |
Staphylococcus aureus | 5.64 - 77.38 µM |
Pseudomonas aeruginosa | 13.40 - 137.43 µM |
The compound's effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi, highlights its potential as a therapeutic agent in treating infections.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The bromine and chlorine atoms can participate in hydrogen bonding, enhancing the compound's binding affinity to biological macromolecules .
Case Studies
- Antibacterial Activity Study : A study focused on the antibacterial properties of various pyridine derivatives found that compounds similar to this compound showed moderate to good activity against a range of bacterial strains, with MIC values indicating effective inhibition .
- Antifungal Activity Assessment : Another research effort examined the antifungal capabilities of this compound against Candida species, revealing promising results that suggest further investigation into its use as an antifungal agent .
Comparative Analysis
This compound can be compared to other similar compounds based on their structural features and biological activities.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methylpyridin-2-amino | Amino group at different position | Lacks halogen substituents; primarily studied for agriculture |
2-Chloro-4-methylpyridine | Chlorine atom only | Less reactive; primarily used as a building block |
5-Bromo-2-chloropyridin | Bromine at different position | Exhibits different biological activities |
The unique combination of halogen atoms and amino functionality in this compound may confer distinct reactivity patterns and biological activities compared to these similar compounds .
Properties
IUPAC Name |
6-bromo-2-chloro-4-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURSCSIEXFAVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694996 | |
Record name | 6-Bromo-2-chloro-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038920-08-9 | |
Record name | 6-Bromo-2-chloro-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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